molecular formula C3H4FKO3 B1407776 Potassium 2-fluoro-2-methoxyacetate CAS No. 1803593-09-0

Potassium 2-fluoro-2-methoxyacetate

Cat. No. B1407776
M. Wt: 146.16 g/mol
InChI Key: ZRXQCNXQIMBOIW-UHFFFAOYSA-M
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Description

Potassium 2-fluoro-2-methoxyacetate is a chemical compound with the CAS Number: 1803593-09-0 . It has a molecular weight of 146.16 and its IUPAC name is potassium 2-fluoro-2-methoxyacetate .


Molecular Structure Analysis

The molecular formula of Potassium 2-fluoro-2-methoxyacetate is C3H4FKO3 . The InChI code is 1S/C3H5FO3.K/c1-7-2(4)3(5)6;/h2H,1H3,(H,5,6);/q;+1/p-1 .


Physical And Chemical Properties Analysis

Potassium 2-fluoro-2-methoxyacetate has a molecular weight of 146.16 . It is stored in an inert atmosphere, under -20°C . Unfortunately, the boiling point is not specified .

Scientific Research Applications

Biomedical Research:

  • Methods: The compound could be incorporated into sensor designs that allow for the ratiometric fluorescence imaging of biological ions in living cells .

Fluorinated Compound Synthesis:

  • Application Summary: This compound can be used in the enzymatic synthesis of fluorinated compounds, which are important in various fields such as molecular imaging, pharmaceuticals, and materials science .
  • Methods: Enzymes like fluorinase can catalyze the formation of the C-F bond, which is a key step in the synthesis of fluorinated compounds .
  • Results: The enzymatic methods offer a selective and mild approach to introducing fluorine atoms into organic molecules, providing new functions and better performance .

Antiviral Research:

  • Application Summary: Potassium 2-fluoro-2-methoxyacetate may have potential applications in the development of antiviral drugs, particularly in the context of COVID-19 treatment research .
  • Methods: Molecular simulation techniques can be used to evaluate the inhibitory effects of fluorinated N-heterocycles on viral proteases .
  • Results: Preliminary studies have shown that these compounds exhibit good affinity for target receptors, suggesting their potential as antiviral agents .

Catalysis:

  • Application Summary: The compound might be used as a fluorinating agent in catalytic processes, such as the Suzuki–Miyaura coupling, which is a widely used reaction in the synthesis of biaryl compounds .
  • Methods: Potassium bifluoride has been demonstrated to be an efficient fluorinating agent, and Potassium 2-fluoro-2-methoxyacetate could serve a similar role .
  • Results: The use of such fluorinating agents can lead to the development of new catalytic methods that are more efficient and environmentally friendly .

properties

IUPAC Name

potassium;2-fluoro-2-methoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5FO3.K/c1-7-2(4)3(5)6;/h2H,1H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXQCNXQIMBOIW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)[O-])F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4FKO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2-fluoro-2-methoxyacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 2-fluoro-2-methoxyacetate
Reactant of Route 2
Potassium 2-fluoro-2-methoxyacetate
Reactant of Route 3
Reactant of Route 3
Potassium 2-fluoro-2-methoxyacetate
Reactant of Route 4
Potassium 2-fluoro-2-methoxyacetate

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